![molecular formula C13H11ClN2O2S B2559918 N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1096535-32-8](/img/structure/B2559918.png)
N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a chemical compound with the linear formula C13H11ClN2O2S . It has a molecular weight of 294.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 294.76 and a linear formula of C13H11ClN2O2S .Applications De Recherche Scientifique
Urease Inhibitory Potential
A study by Arshia et al. (2019) synthesized a range of benzophenone sulfonamide hybrids, including N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide derivatives. These compounds were screened for their urease enzyme inhibitory activity, showing potent activity with IC50 values in the range of 3.90-17.99 µM. These compounds outperformed the standard acetohydroxamic acid, suggesting their potential as effective urease inhibitors. The study combined both in vitro and in silico methods to understand the binding interactions of these compounds with the active sites of the urease enzyme (Arshia et al., 2019).
Crystal Structure Analysis
Salian, Foro, and Gowda (2018) investigated the crystal structures of derivatives of N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide, examining the impact of substitution on structural and supramolecular features. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Salian, Foro, & Gowda, 2018).
Corrosion Inhibition
Ichchou et al. (2019) studied the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. This research highlights the potential application of these compounds in industrial settings, particularly for protecting metals against corrosion (Ichchou et al., 2019).
Electrochemical Sensor Development
Hussain et al. (2018) developed selective ionic sensors based on derivatives of benzenesulfonohydrazide for detecting heavy metal ions like cobalt (Co2+) and yttrium (Y3+). This research indicates the potential of these compounds in environmental monitoring and public safety applications (Hussain et al., 2018).
Nonlinear Optical Analysis
Khan et al. (2020) synthesized hydrazide derivatives and conducted a comparative experimental and theoretical exploration of their structural, spectral, and electronic properties. This research suggests potential technological applications of these compounds in fields like nonlinear optics (Khan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCIXXNZWCGPBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

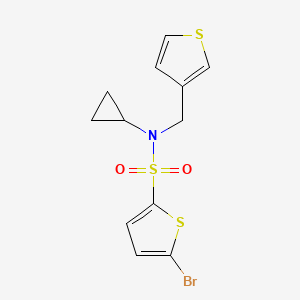
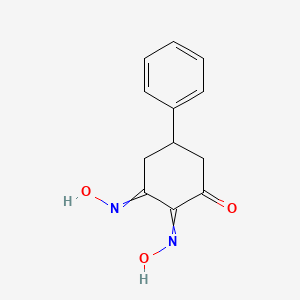
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
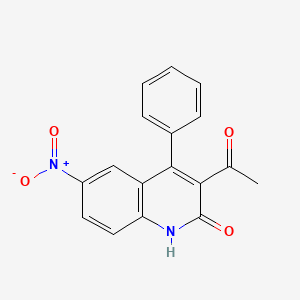
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)
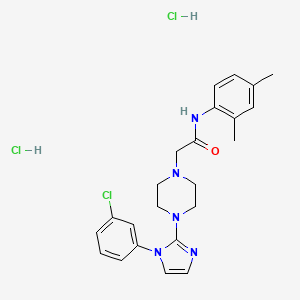
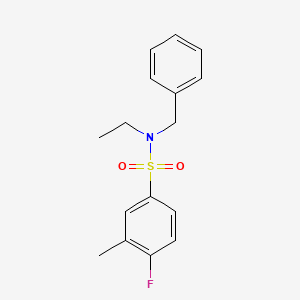
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)
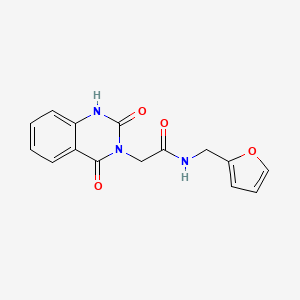
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

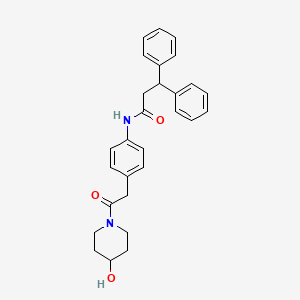
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)